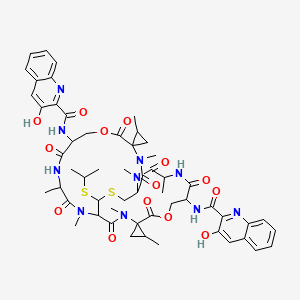
mercury;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, mercury salt, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻). This compound is known for its colorless crystalline or white powder appearance and is highly soluble in water and nitric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercury(II) nitrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 2\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + \text{H}_2 \text{O} ] This reaction requires careful handling due to the toxic nature of mercury and the corrosive properties of nitric acid .
Industrial Production Methods: In industrial settings, the production of mercury(II) nitrate follows similar principles but on a larger scale. The process involves the controlled reaction of mercury with nitric acid in specialized reactors designed to handle the hazardous materials safely. The resulting product is then purified and crystallized for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Mercury(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) nitrate acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: Mercury(II) nitrate can react with halides to form mercury(II) halides.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid, sulfuric acid.
Reducing Agents: Elemental mercury, sodium amalgam.
Reaction Conditions: Reactions typically occur under controlled temperatures and in the presence of specific catalysts or solvents.
Major Products:
Mercury(II) Halides: Formed by reacting mercury(II) nitrate with halides.
Elemental Mercury: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Mercury(II) nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a nitrification agent.
Biology: Employed in various biochemical assays and studies involving mercury’s effects on biological systems.
Medicine: Historically used in the treatment of syphilis, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of felt, mercury fulminate, and as an analytical reagent in laboratories
Wirkmechanismus
The mechanism by which mercury(II) nitrate exerts its effects involves the interaction of mercury ions with various molecular targets. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects multiple pathways, including enzyme activity, membrane integrity, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Mercury(I) Nitrate (Hg₂(NO₃)₂): Contains mercury in the +1 oxidation state and has different chemical properties and reactivity compared to mercury(II) nitrate.
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound with distinct applications and toxicity profiles.
Uniqueness: Mercury(II) nitrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. Its solubility in water and nitric acid also distinguishes it from other mercury compounds .
Eigenschaften
CAS-Nummer |
24670-15-3 |
|---|---|
Molekularformel |
HHgNO3 |
Molekulargewicht |
263.61 g/mol |
IUPAC-Name |
mercury;nitric acid |
InChI |
InChI=1S/Hg.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI-Schlüssel |
VRJVVIKEWDDYOG-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Hg] |
Kanonische SMILES |
[N+](=O)(O)[O-].[Hg] |
Verwandte CAS-Nummern |
10045-94-0 (nitrate-mercury[2:1]) 10415-75-5 (nitrate-mercury[1:1]) |
Synonyme |
mercury nitrate mercury nitrate (1:1) mercury nitrate (2:1) mercury nitrate (2:1), HNO3-203Hg-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)


![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)



![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
